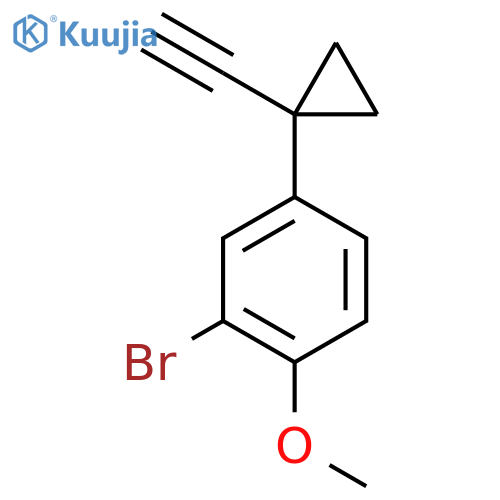

Cas no 2229590-51-4 (2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene)

2229590-51-4 structure

商品名:2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene

2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene 化学的及び物理的性質

名前と識別子

-

- 2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene

- EN300-1908311

- 2229590-51-4

-

- インチ: 1S/C12H11BrO/c1-3-12(6-7-12)9-4-5-11(14-2)10(13)8-9/h1,4-5,8H,6-7H2,2H3

- InChIKey: AJIOLCKUSREETB-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=CC(=C1)C1(C#C)CC1)OC

計算された属性

- せいみつぶんしりょう: 249.99933g/mol

- どういたいしつりょう: 249.99933g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 9.2Ų

2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1908311-2.5g |

2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene |

2229590-51-4 | 2.5g |

$2912.0 | 2023-09-18 | ||

| Enamine | EN300-1908311-0.1g |

2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene |

2229590-51-4 | 0.1g |

$1307.0 | 2023-09-18 | ||

| Enamine | EN300-1908311-10g |

2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene |

2229590-51-4 | 10g |

$6390.0 | 2023-09-18 | ||

| Enamine | EN300-1908311-0.05g |

2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene |

2229590-51-4 | 0.05g |

$1247.0 | 2023-09-18 | ||

| Enamine | EN300-1908311-10.0g |

2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene |

2229590-51-4 | 10g |

$6390.0 | 2023-06-02 | ||

| Enamine | EN300-1908311-1.0g |

2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene |

2229590-51-4 | 1g |

$1485.0 | 2023-06-02 | ||

| Enamine | EN300-1908311-5g |

2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene |

2229590-51-4 | 5g |

$4309.0 | 2023-09-18 | ||

| Enamine | EN300-1908311-0.5g |

2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene |

2229590-51-4 | 0.5g |

$1426.0 | 2023-09-18 | ||

| Enamine | EN300-1908311-5.0g |

2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene |

2229590-51-4 | 5g |

$4309.0 | 2023-06-02 | ||

| Enamine | EN300-1908311-0.25g |

2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene |

2229590-51-4 | 0.25g |

$1366.0 | 2023-09-18 |

2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Zhanhong Yang J. Mater. Chem. A, 2015,3, 7429-7436

-

5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

2229590-51-4 (2-bromo-4-(1-ethynylcyclopropyl)-1-methoxybenzene) 関連製品

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2279938-29-1(Alkyne-SS-COOH)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬